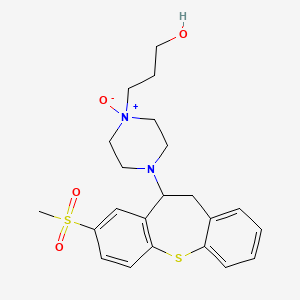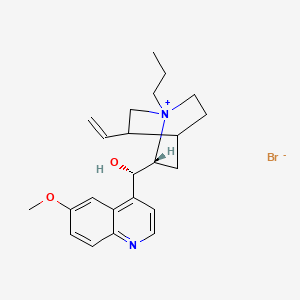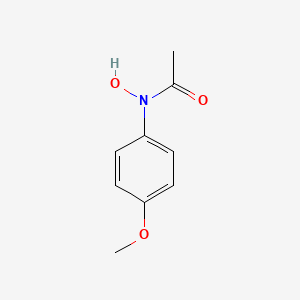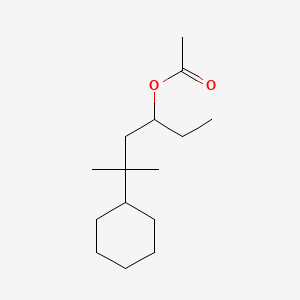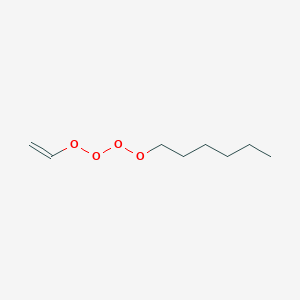
n-Hexyltetraoxyethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexyltetraoxyethylene, also known as tetraethylene glycol monohexyl ether, is an organic compound with the molecular formula C14H30O5 and a molecular weight of 278.39 g/mol . This compound is a member of the glycol ether family, which is known for its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Hexyltetraoxyethylene can be synthesized through the reaction of tetraethylene glycol with hexanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to a temperature range of 150-160°C under reduced pressure to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
n-Hexyltetraoxyethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
n-Hexyltetraoxyethylene has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism of action of n-Hexyltetraoxyethylene primarily involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. These interactions can alter the solubility and stability of other compounds, making it useful in applications such as drug delivery and chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
n-Octyltetraoxyethylene: Similar structure but with an octyl group instead of a hexyl group.
n-Decyltetraoxyethylene: Contains a decyl group, leading to different solubility and hydrophobicity properties.
n-Dodecyltetraoxyethylene: Longer alkyl chain, resulting in higher hydrophobicity and different applications.
Uniqueness
n-Hexyltetraoxyethylene is unique due to its balance between hydrophilicity and hydrophobicity, making it an excellent surfactant and solvent. Its specific molecular structure allows it to form stable micelles, which are useful in various industrial and scientific applications .
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-ethenylperoxyperoxyhexane |
InChI |
InChI=1S/C8H16O4/c1-3-5-6-7-8-10-12-11-9-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
JUOUIVPIUNQCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOOOOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


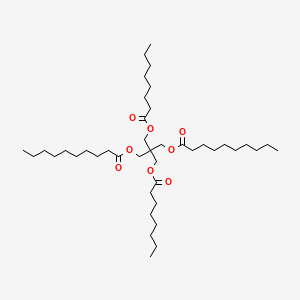
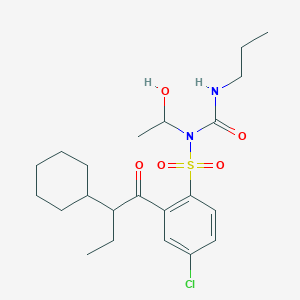
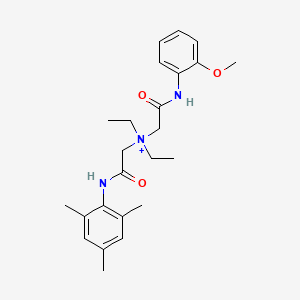

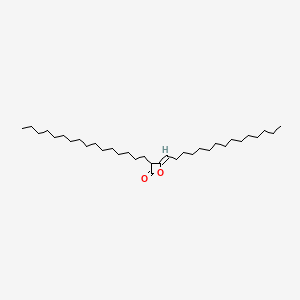
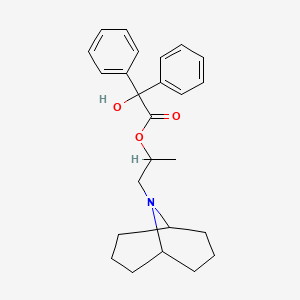

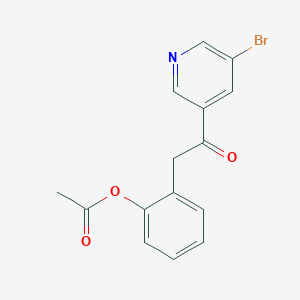
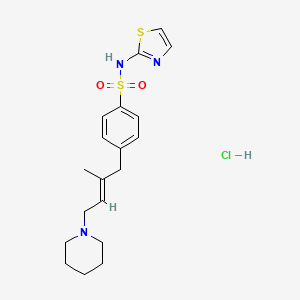
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
